Cas no 72914-15-9 (2-Pyridinamine, 4-(1-butylpentyl)-)

2-Pyridinamine, 4-(1-butylpentyl)- 化学的及び物理的性質
名前と識別子
-
- 2-Pyridinamine, 4-(1-butylpentyl)-
- 4-(1-BUTYL-PENTYL)-PYRIDIN-2-YLAMINE
- 4-nonan-5-ylpyridin-2-amine
- 2-amino-4-(5 -nonyl)pyridine
- 72914-15-9
- CZBMURBNJQQQDC-UHFFFAOYSA-N
- 4-(nonan-5-yl)pyridin-2-amine
- DTXSID50428538
- 4-(1-butylpentyl)pyridin-2-ylamine
- 2-amino-4-(5-nonyl)pyridine
- 2-amino-4(5-nonyl)-pyridine
- SCHEMBL8527154
-
- MDL: MFCD06637832
- インチ: InChI=1S/C14H24N2/c1-3-5-7-12(8-6-4-2)13-9-10-16-14(15)11-13/h9-12H,3-8H2,1-2H3,(H2,15,16)
- InChIKey: CZBMURBNJQQQDC-UHFFFAOYSA-N
- SMILES: CCCCC(CCCC)C1=CC(=N)NC=C1
計算された属性
- 精确分子量: 220.19412
- 同位素质量: 220.193948774g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 16
- 回転可能化学結合数: 7
- 複雑さ: 162
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.6
- トポロジー分子極性表面積: 38.9Ų
じっけんとくせい
- PSA: 38.91
2-Pyridinamine, 4-(1-butylpentyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 024714-250mg |
4-(1-Butyl-pentyl)-pyridin-2-ylamine |
72914-15-9 | 250mg |
£235.00 | 2022-03-01 | ||
eNovation Chemicals LLC | Y1262233-250mg |
2-Pyridinamine, 4-(1-butylpentyl)- |
72914-15-9 | 80% | 250mg |
$485 | 2024-06-07 | |
eNovation Chemicals LLC | Y1262233-250mg |
2-Pyridinamine, 4-(1-butylpentyl)- |
72914-15-9 | 80% | 250mg |
$500 | 2025-02-19 | |
eNovation Chemicals LLC | Y1262233-5g |
2-Pyridinamine, 4-(1-butylpentyl)- |
72914-15-9 | 80% | 5g |
$5185 | 2025-02-19 | |
eNovation Chemicals LLC | Y1262233-5g |
2-Pyridinamine, 4-(1-butylpentyl)- |
72914-15-9 | 80% | 5g |
$4895 | 2024-06-07 | |
1PlusChem | 1P005OCH-1g |
2-Pyridinamine, 4-(1-butylpentyl)- |
72914-15-9 | 80% | 1g |
$839.00 | 2024-04-21 | |
1PlusChem | 1P005OCH-5g |
2-Pyridinamine, 4-(1-butylpentyl)- |
72914-15-9 | 80% | 5g |
$3273.00 | 2024-04-21 | |
A2B Chem LLC | AC64033-1g |
2-Pyridinamine, 4-(1-butylpentyl)- |
72914-15-9 | 80% | 1g |
$750.00 | 2024-04-19 | |
A2B Chem LLC | AC64033-250mg |
2-Pyridinamine, 4-(1-butylpentyl)- |
72914-15-9 | 80% | 250mg |
$250.00 | 2024-04-19 | |
eNovation Chemicals LLC | Y1262233-250mg |
2-Pyridinamine, 4-(1-butylpentyl)- |
72914-15-9 | 80% | 250mg |
$500 | 2025-02-20 |
2-Pyridinamine, 4-(1-butylpentyl)- 関連文献
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
2-Pyridinamine, 4-(1-butylpentyl)-に関する追加情報
2-Pyridinamine, 4-(1-butylpentyl): A Comprehensive Overview
2-Pyridinamine, 4-(1-butylpentyl), also known by its CAS number 72914-15-9, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of pyridinamines, which are derivatives of pyridine with an amine group attached. The specific structure of 2-Pyridinamine, 4-(1-butylpentyl) includes a pyridine ring with an amine group at the 2-position and a substituted alkyl chain at the 4-position. The substituent at the 4-position is a 1-butylpentyl group, which adds complexity to the molecule and potentially influences its chemical reactivity and physical properties.
The synthesis of 2-Pyridinamine, 4-(1-butylpentyl) typically involves multi-step organic reactions. One common approach is the nucleophilic substitution or coupling reactions, where the pyridine ring is functionalized with the desired substituents. Recent advancements in catalytic methods and transition metal-mediated reactions have enabled more efficient and selective syntheses of such compounds. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to introduce the 1-butylpentyl group onto the pyridine ring with high precision.
The chemical structure of 2-Pyridinamine, 4-(1-butylpentyl) plays a crucial role in determining its properties. The pyridine ring is aromatic and contributes to the compound's stability. The amine group at the 2-position can participate in hydrogen bonding, making it potentially useful in various applications such as drug delivery or as a ligand in coordination chemistry. The presence of the bulky 1-butylpentyl group at the 4-position introduces steric hindrance, which can influence both the compound's solubility and its interactions with other molecules.
In terms of physical properties, 2-Pyridinamine, 4-(1-butylpentyl) is expected to have moderate solubility in organic solvents due to its alkyl chain. Its melting point and boiling point would depend on the extent of intermolecular forces, including hydrogen bonding from the amine group and van der Waals forces from the alkyl chain. Recent studies have focused on understanding how these properties can be tuned for specific applications.
The application potential of 2-Pyridinamine, 4-(1-butylpentyl) spans across various domains. In pharmaceuticals, such compounds are often explored as potential drug candidates due to their ability to interact with biological molecules through hydrogen bonding and other non-covalent interactions. For example, derivatives of pyridinamines have been investigated for their anti-inflammatory and anticancer properties. Additionally, in materials science, these compounds can serve as building blocks for advanced materials such as coordination polymers or metal-organic frameworks (MOFs), where their functional groups can act as ligands for metal ions.
Recent research has also delved into the catalytic applications of pyridinamines like 2-Pyridinamine, 4-(1-butylpentyl). These compounds have shown promise as organocatalysts in asymmetric synthesis reactions due to their ability to activate substrates through non-covalent interactions. For instance, studies have demonstrated their effectiveness in catalyzing aldol reactions and Michael additions under mild conditions.
In terms of environmental considerations, understanding the biodegradation and toxicity profiles of 2-Pyridinamine, 4-(1-butylpentyl) is crucial for its safe handling and application. Recent eco-toxicological studies have focused on assessing its potential impact on aquatic life and soil microorganisms. These studies are essential for ensuring that any industrial or pharmaceutical application does not pose significant risks to ecosystems.
In conclusion, 2-Pyridinamine, 4-(1-butylpentyl), with its unique chemical structure and versatile functional groups, represents a valuable compound for both academic research and industrial applications. Its synthesis methods continue to evolve with advancements in catalysis and organic synthesis techniques. As researchers uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in diverse fields ranging from drug discovery to materials science.
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